molecular formula C17H16N6O3S B2560564 5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1171386-44-9

5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2560564
CAS No.: 1171386-44-9
M. Wt: 384.41
InChI Key: GGSABYSAQLNIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]imidazole ring and a 1,3,4-oxadiazole ring . It is part of a class of compounds known as 1H-benzo[d]imidazoles, which have been found to have a variety of biological activities .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by various spectroscopic techniques such as IR, 1H NMR, EI-MS, and elemental analysis studies . These techniques can provide detailed information about the molecular structure of the compound, including the types and locations of functional groups and the overall shape of the molecule.

Scientific Research Applications

Corrosion Inhibition

One of the notable scientific applications of compounds structurally related to the specified chemical, particularly those with a benzimidazole bearing 1,3,4-oxadiazole derivatives, is in the field of corrosion inhibition. These compounds have been synthesized and assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. Studies involving gravimetric, electrochemical, SEM, and computational methods have demonstrated that these inhibitors effectively form a protective layer on the metal surface, indicating a potential application in protecting metals against corrosion in acidic environments. The adsorption characteristics of these inhibitors on mild steel surfaces suggest a mixed physisorption and chemisorption mechanism, supported by Langmuir adsorption isotherm along with thermodynamic and kinetic parameters (P. Ammal, M. Prajila, & A. Joseph, 2018).

Anticancer and Antimicrobial Potential

Compounds with the benzimidazole and oxadiazole moieties have shown promising results in anticancer and antimicrobial activities. One study synthesized new pyrimidine-5-carbonitriles as COX-2 inhibitors, demonstrating potent activity at minimal concentrations with IC50 values in the submicromolar range. These compounds also exhibited anticancer activity comparable to or better than doxorubicin against several cell lines, suggesting their potential as promising therapeutic candidates. Additionally, in silico studies revealed promising findings such as strong gastrointestinal absorption and good oral bioavailability, highlighting their potential in drug development (H. Al-Ghulikah et al., 2022).

Another study focusing on benzimidazole molecule hybrids with the oxadiazole ring investigated their antiproliferative activities against a panel of NCI 60 cancer cell lines. The results showed good to notable anticancer activity, indicating these hybrids could serve as potential leads for the discovery and development of new orally active drug molecules (Mohammad Rashid et al., 2021).

Future Directions

The future directions for research on this compound could include further evaluation of its biological activities and potential therapeutic uses. For instance, one of the retrieved papers suggests that similar compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

Mechanism of Action

The oxadiazole moiety is another component of the compound. Oxadiazoles are a class of organic compounds containing the heterocyclic ring structure, which consists of two carbon atoms, two nitrogen atoms, and one oxygen atom. Oxadiazole derivatives have been reported to possess various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

5-[2-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-9-10(15(24)21-16(25)18-9)6-7-14-22-23-17(26-14)27-8-13-19-11-4-2-3-5-12(11)20-13/h2-5H,6-8H2,1H3,(H,19,20)(H2,18,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSABYSAQLNIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.